4-(4-Chlorophenoxy)-3-methylaniline
Description
Contextualizing 4-(4-Chlorophenoxy)-3-methylaniline within the Broader Field of Substituted Anilines and Aryl Ethers
Substituted anilines are a class of organic compounds derived from aniline (B41778) that have one or more hydrogen atoms on the benzene (B151609) ring or the amino group replaced by other functional groups. wisdomlib.org These modifications can significantly alter the chemical and physical properties of the parent aniline molecule. The nature and position of the substituents influence the compound's reactivity, basicity, and potential biological activity. In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates; however, their use can be limited by issues such as metabolic instability and toxicity. nih.gov Strategic substitution of the aniline ring is a key method for fine-tuning a compound's pharmacological profile.
Aryl ethers are a class of organic compounds that contain an ether linkage (-O-) connecting two aromatic rings. thieme-connect.deresearchgate.net This structural motif is present in a wide array of natural products and synthetic compounds with applications in pharmaceuticals, agrochemicals, and materials science. thieme-connect.debeilstein-journals.org The synthesis of aryl ethers has been a subject of extensive research, with methods like the Ullmann condensation and the Buchwald-Hartwig amination being pivotal in their preparation. acs.orgwikipedia.orgrsc.org
This compound combines the structural features of both substituted anilines and aryl ethers. The presence of the chloro and methyl groups on the aniline ring, along with the chlorophenoxy moiety, creates a unique electronic and steric environment that can be exploited in various chemical applications.
Research Significance and Academic Relevance of Phenoxy-Aniline Architectures
The phenoxy-aniline framework is a significant structural element in the design of new chemical entities. This architecture allows for the spatial orientation of two aromatic systems, which can be crucial for binding to biological targets. The ether linkage provides a degree of conformational flexibility, while the aniline nitrogen offers a site for further functionalization or interaction with biological macromolecules.
The synthesis of molecules containing the phenoxy-aniline core often involves cross-coupling reactions to form the C-O and C-N bonds. The Ullmann condensation, a copper-catalyzed reaction, has historically been used for the formation of diaryl ethers. beilstein-journals.orgtandfonline.com More recently, palladium-catalyzed methods like the Buchwald-Hartwig amination have become powerful tools for the construction of C-N bonds in aryl amines. wikipedia.orglibretexts.orgmychemblog.com These reactions offer a versatile and efficient means to access a diverse range of phenoxy-aniline derivatives.
The research interest in phenoxy-aniline scaffolds stems from their potential to serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and materials with novel properties. cabchemicals.com For instance, derivatives of phenoxy-aniline have been investigated for their potential biological activities. The ability to systematically modify the substitution pattern on both aromatic rings of the phenoxy-aniline structure provides a powerful strategy for structure-activity relationship (SAR) studies, aiding in the optimization of desired properties.
Interactive Data Tables
Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-11(15)4-7-13(9)16-12-5-2-10(14)3-6-12/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKWDWOOSGDLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways of 4 4 Chlorophenoxy 3 Methylaniline
Established Synthetic Routes to 4-(4-Chlorophenoxy)-3-methylaniline
The construction of the this compound scaffold predominantly relies on the formation of a diaryl ether linkage. Key strategies include classical methods like the Ullmann condensation and modern palladium-catalyzed approaches.
Nucleophilic Aromatic Substitution Reactions for C-O Bond Formation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming C-O bonds in diaryl ethers. libretexts.orgnih.govchemistrysteps.com This pathway typically involves the reaction of a phenoxide with an activated aryl halide. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For the reaction to be effective, the aromatic ring of the aryl halide is often activated by electron-withdrawing groups at the ortho and/or para positions. chemistrysteps.comlibretexts.org
A well-established method for the synthesis of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). acs.orgtandfonline.combeilstein-journals.org While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient catalytic systems. beilstein-journals.orgorganic-chemistry.org
The synthesis of diaryl ethers can be achieved by reacting a substituted phenol with a halogenated aniline (B41778) in the presence of a base and often a copper catalyst. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the halogenated aniline.
A general representation of this reaction is the Ullmann-type coupling of aryl bromides or iodides with phenols, which can be accelerated by the use of inexpensive ligands in the presence of a copper(I) catalyst and a base like cesium carbonate in a suitable solvent such as acetonitrile (B52724). acs.orgorganic-chemistry.org This method has been shown to be effective even with sterically hindered or electron-rich substrates. acs.orgorganic-chemistry.org
Specifically for the synthesis of a related compound, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a mixture of 4-chlorophenol (B41353) and potassium hydroxide (B78521) is heated, followed by the addition of copper and 3,4-dichloronitrobenzene. nih.gov This resulting nitro-compound can then be reduced to the corresponding aniline, for instance, by using iron powder and acetic acid in an ethanol (B145695)/water mixture, to yield 3-chloro-4-(4'-chlorophenoxy)aniline. nih.gov A similar principle can be applied to synthesize this compound, likely starting from 4-chlorophenol and a suitably substituted nitrobenzene (B124822) or aniline derivative.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 4-Chlorophenol | 3,4-Dichloronitrobenzene | KOH, Copper | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene |
| 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder, Acetic acid | Ethanol/Water | 3-Chloro-4-(4'-chlorophenoxy)aniline |
Palladium-Catalyzed Coupling Approaches (e.g., Buchwald-Hartwig Amination Precursors)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds and can be adapted for the synthesis of precursors to compounds like this compound. rsc.org Similarly, palladium-catalyzed C-O bond formation reactions, also developed by Buchwald and Hartwig, provide an efficient route to diaryl ethers. beilstein-journals.orgrsc.org These reactions typically employ a palladium catalyst in conjunction with a specialized ligand, such as a biarylphosphine, to facilitate the coupling of an aryl halide or triflate with an alcohol or phenol. rsc.org
These palladium-catalyzed methods offer several advantages over traditional copper-catalyzed reactions, including milder reaction conditions and broader substrate scope. For instance, functionalized tetraarylphosphonium salts can be synthesized via palladium-catalyzed coupling of aryl iodides, bromides, or triflates with triphenylphosphine, demonstrating the versatility of palladium catalysis in forming new bonds with aromatic rings. nih.gov
Alternative Synthetic Strategies for the this compound Core
Beyond the primary methods, other strategies can be envisioned for the construction of the this compound core. For example, a process for preparing 4-(4-aminophenyl)-3-morpholinone involves the nitration of 4-phenyl-3-morpholinone, followed by the reduction of the nitro group. google.com This highlights a common synthetic sequence of nitration followed by reduction to introduce an amino group onto an aromatic ring.
Another approach could involve the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates via Suzuki cross-coupling reactions. mdpi.com This demonstrates the utility of palladium-catalyzed C-C bond formation to link different aromatic systems, a strategy that could be adapted to build the diaryl ether framework.
Mechanistic Investigations of this compound Synthesis
The mechanism of nucleophilic aromatic substitution, central to the Ullmann-type synthesis of diaryl ethers, generally proceeds through a two-step addition-elimination pathway. libretexts.orgnih.gov The nucleophile (a phenoxide) attacks the aryl halide at the carbon bearing the halogen, forming a high-energy carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The aromaticity of the ring is temporarily disrupted in this step. libretexts.org The subsequent loss of the halide leaving group restores the aromatic system and yields the final diaryl ether product. libretexts.org The presence of electron-withdrawing groups on the aryl halide can stabilize the Meisenheimer intermediate, thereby facilitating the reaction. libretexts.orglibretexts.org
Elucidation of Reaction Mechanisms and Intermediates
The most common synthetic route to compounds structurally similar to this compound involves two key transformations: a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation to form the ether linkage, and a subsequent reduction of a nitro group to form the aniline.
Diaryl Ether Formation:
A plausible pathway involves the reaction of a phenoxide with an activated aromatic ring. For instance, the reaction between 4-chlorophenol and a suitably substituted nitrotoluene, such as 5-chloro-2-nitrotoluene (B1630819) or 4-fluoro-2-nitrotoluene. The mechanism often follows one of two pathways:
Nucleophilic Aromatic Substitution (SNAr): This mechanism is favored when the aromatic ring being attacked bears a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Ullmann Condensation: This variant, often necessary for less activated aryl halides, employs a copper catalyst. The mechanism is thought to involve the formation of an organocopper intermediate. A mixture of 4-chlorophenol and a base like potassium hydroxide is heated to form the potassium phenoxide in situ. A copper catalyst and the nitroaromatic substrate are then added. nih.gov
The intermediate in both cases is the nitro-substituted diaryl ether, specifically 4-(4-chlorophenoxy)-3-methyl-1-nitrobenzene.
Nitro Group Reduction:
The final step is the reduction of the nitro group on the diaryl ether intermediate to an amine. Several methods exist for this transformation:
Bechamp Reduction: A classic method involving the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, often in an alcohol/water solvent mixture. nih.gov The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.
Catalytic Hydrogenation: A greener and more efficient method that employs a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. google.comgoogle.com This method is widely used in industrial applications for its high selectivity and cleaner work-up. google.com
Kinetic Studies and Reaction Rate Influences
While specific kinetic data for the synthesis of this compound are not extensively documented in public literature, the reaction rates are governed by well-established chemical principles.
For the diaryl ether formation step :
Temperature: Higher temperatures significantly increase the reaction rate, which is why Ullmann condensations are often run at temperatures exceeding 100°C. nih.gov
Substrate and Nucleophile Concentration: The rate is dependent on the concentration of both the phenoxide and the aryl halide.
Leaving Group: The nature of the leaving group on the nitroaromatic ring is critical. Fluoride is typically the best leaving group for SNAr reactions, followed by chloride, bromide, and iodide.
Catalyst: In Ullmann-type reactions, the concentration and activity of the copper catalyst are key rate-determining factors.
For the nitro group reduction step :
Catalyst Loading and Activity: In catalytic hydrogenation, the rate is directly influenced by the amount of catalyst used and its surface area. Catalyst poisons can dramatically slow or stop the reaction.
Hydrogen Pressure: Increasing the pressure of hydrogen gas generally increases the reaction rate.
Temperature and Solvent: These parameters affect the solubility of the reactants and the rate of the surface reaction on the catalyst.
Influence of Reaction Conditions, Solvents, and Catalysts on Yield and Selectivity
The yield and purity of the final product are highly dependent on the precise control of reaction parameters. Drawing parallels from the synthesis of the analogous compound, 3-chloro-4-(4-chlorophenoxy)aniline, specific conditions can be outlined. nih.gov
For the diaryl ether synthesis , a common approach is to react 4-chlorophenol with an appropriate nitroaromatic compound. Key factors include:
Base: A strong base like potassium hydroxide (KOH) is required to deprotonate the phenol, creating the active nucleophile.
Catalyst: The use of fine copper powder is reported to be effective for Ullmann-type couplings. nih.gov
Solvent: The reaction can be performed under neat (solvent-free) conditions at high temperatures (e.g., 110–120 °C), which can improve efficiency and simplify purification. nih.gov
Temperature: Elevated temperatures are crucial for driving the reaction to completion.
For the nitro group reduction , conditions are chosen to ensure complete conversion without affecting the other functional groups:
Reducing Agent: While iron powder in acetic acid is a robust method, catalytic hydrogenation with Pd/C is often preferred for its higher efficiency and selectivity, with reported selectivities greater than 99.9% in similar systems. nih.govgoogle.com
Solvent: A mixture of ethanol and water is a common solvent system for both Bechamp reductions and catalytic hydrogenations. nih.govgoogle.com
pH Control: In the Bechamp reduction, the presence of acid is necessary. After the reaction, neutralization with a base like sodium hydroxide is required during work-up. nih.gov
The following table summarizes typical reaction conditions based on analogous syntheses:
| Reaction Step | Reagents/Catalyst | Solvent | Temperature | Yield/Selectivity | Reference |
| Diaryl Ether Formation | 4-chlorophenol, KOH, Copper | None (Neat) | 110-120 °C | High conversion reported. | nih.gov |
| Nitro Group Reduction | Iron powder, Acetic Acid | Ethanol/Water | Reflux | 94% Yield (aniline) | nih.gov |
| Nitro Group Reduction | H₂, Pd-Fe/C Catalyst | Alcohol/Water | 25-100 °C | >99.9% Selectivity | google.com |
Methodological Advancements in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and scalable processes.
Exploration of Green Chemistry Principles in Synthetic Protocols
Applying the twelve principles of green chemistry can significantly reduce the environmental impact of synthesizing this compound. sphinxsai.comresearchgate.net
Atom Economy: The classical Bechamp reduction has poor atom economy, generating large quantities of iron oxide sludge as waste. greenchemistry-toolkit.org Catalytic hydrogenation, which uses a recyclable catalyst and produces only water as a byproduct, is a vastly superior alternative with near-perfect atom economy. greenchemistry-toolkit.orgimist.ma
Use of Catalysis: The synthesis inherently relies on catalysis, either copper for the ether linkage or a precious metal for the reduction. Green chemistry favors catalytic reagents over stoichiometric ones. sphinxsai.com Research into more efficient and less toxic catalysts (e.g., replacing copper with more benign alternatives) is an ongoing goal.
Safer Solvents and Conditions: While the ether formation can be run solvent-free, the reduction step often uses ethanol, a relatively green solvent. nih.gov Exploring the use of water as a reaction medium or supercritical fluids could present even greener alternatives. researchgate.net Employing microwave irradiation can also accelerate reactions, often requiring less energy and time compared to conventional heating. imist.ma
Renewable Feedstocks: While the core starting materials are derived from petrochemicals, green chemistry encourages sourcing from renewable biomass where possible. sphinxsai.com
Stereoselective and Regioselective Synthesis Considerations
As this compound is an achiral molecule, stereoselectivity is not a concern in its synthesis. However, regioselectivity is of paramount importance to ensure the correct constitutional isomer is formed.
The key challenge lies in controlling the position of the ether linkage and the substituents on the aromatic rings. The synthesis must join the C4 of the chlorophenol unit to the C4 of the methylaniline unit. This is achieved by carefully selecting the starting materials.
A plausible regioselective route would involve:
Starting with 2-nitro-5-chlorotoluene.
Reacting it with 4-chlorophenol. The nucleophilic attack by the 4-chlorophenoxide would displace the chlorine at C5 of the nitrotoluene ring. This position is activated for SNAr by the ortho-nitro group.
Reducing the nitro group to yield the final product.
The regiochemical outcome of nucleophilic aromatic substitutions is highly predictable based on the electronic effects of the substituents, with electron-withdrawing groups activating the ortho and para positions for attack. nih.gov Careful planning of the synthetic sequence is essential to avoid the formation of undesired isomers.
Scalable Synthetic Approaches for Industrial and Research Applications
For a synthetic route to be viable for industrial or large-scale research applications, it must be robust, cost-effective, safe, and scalable.
Catalytic Hydrogenation: The transition from a stoichiometric reduction (Fe/acid) to catalytic hydrogenation is a critical step for scalability. Catalytic processes are preferred in industry due to reduced waste, easier product isolation, and milder reaction conditions. google.comgoogle.com Patent literature for related compounds describes scalable liquid-phase catalytic hydrogenation processes with high conversion rates and catalyst recyclability. google.com
Flow Chemistry: Modern manufacturing is increasingly adopting continuous flow reactors over traditional batch processing. Flow chemistry offers superior control over reaction parameters like temperature and pressure, improves safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. This technology would be highly applicable to both the high-temperature ether formation and the exothermic hydrogenation step.
Process Optimization: For industrial scale-up, kinetic studies are performed to understand the rate-limiting steps and optimize conditions to maximize throughput and minimize impurity formation. researchgate.net This includes optimizing catalyst loading, hydrogen pressure, temperature, and solvent choice to achieve the most economically and environmentally favorable process.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 4 Chlorophenoxy 3 Methylaniline
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is indispensable for separating 4-(4-Chlorophenoxy)-3-methylaniline from impurities and quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a reliable HPLC method requires careful optimization and subsequent validation to ensure its performance is suitable for its intended purpose.
The selection of an appropriate stationary phase (column) and mobile phase is critical for achieving effective separation in HPLC. For a compound with the characteristics of this compound, which possesses moderate polarity, reversed-phase (RP) chromatography is the most common approach.
Stationary Phase: C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970) columns are typically the first choice for RP-HPLC. researchgate.net These nonpolar stationary phases provide effective retention and separation of moderately polar analytes. A column with a particle size of 3 µm to 5 µm is often used to balance efficiency and backpressure. sielc.comnih.gov For instance, a LiChrospher 100 RP-18 or an Agilent Eclipse XDB-C18 column could be suitable choices. nih.govnih.gov
Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netmastelf.com The ratio of these solvents is adjusted to control the retention time and resolution of the analyte. mastelf.com For amine-containing compounds like anilines, pH control of the mobile phase is crucial to ensure consistent retention and good peak shape. mastelf.com Buffering the mobile phase to a pH where the aniline (B41778) group is in a consistent protonation state (either fully protonated or deprotonated) prevents peak tailing. mastelf.com Additives like formic acid or ammonium (B1175870) formate (B1220265) can be used to control pH and improve peak shape, especially for mass spectrometry detection. sielc.comnih.govnih.gov A gradient elution, where the mobile phase composition is changed over time, is often employed to separate compounds with a wider range of polarities, which is useful for impurity profiling. nih.gov
Table 1: Exemplary HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., Formate or Phosphate) | Allows for tuning of elution strength. Buffer controls the ionization state of the amine group, improving peak shape. nih.govmastelf.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and efficiency. nih.gov |
| Temperature | 25-40 °C | Maintaining a consistent column temperature ensures reproducible retention times. nih.gov |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
UV-Vis Detection: this compound contains chromophores (the phenyl rings) that absorb ultraviolet (UV) light, making it readily detectable by a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution across a range of UV wavelengths (e.g., 190-400 nm) to ensure the highest sensitivity. researchgate.net For similar aromatic amines, detection wavelengths are often in the 254-280 nm range. nih.govnih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity. youtube.com It also yields mass information that can confirm the identity of the peak as this compound and help in the characterization of unknown impurities. nih.gov Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of such compounds. nih.gov For enhanced quantitative performance, tandem mass spectrometry (MS/MS) can be used, which offers superior specificity by monitoring a specific fragmentation transition of the parent ion. researchgate.net
To ensure an HPLC method is reliable and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov This is demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. nih.gov
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99. nih.gov
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. nih.gov Recoveries are typically expected to be within 98-102%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed, with acceptance criteria for RSD often set at <2%. nih.govnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. mastelf.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov
Table 2: Typical HPLC Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Reference |
|---|---|---|
| Specificity | Resolution > 2.0 between analyte and closest eluting peak | nih.gov |
| Linearity (R²) | ≥ 0.99 | nih.gov |
| Accuracy (% Recovery) | 98.0 - 102.0% | nih.gov |
| Precision (RSD) | ≤ 2% | nih.gov |
| Limit of Quantitation (S/N) | ≥ 10 | nih.gov |
| Limit of Detection (S/N) | ≥ 3 | nih.gov |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species and Impurity Profiling
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be highly effective for profiling volatile impurities that may be present from its synthesis, such as starting materials or solvent residues.
GC coupled with a mass spectrometer (GC-MS) is particularly valuable. nih.gov The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The MS provides mass spectra for each component, which act as a "chemical fingerprint," allowing for positive identification by comparison to spectral libraries. researchgate.net This is a standard method for the nontargeted profiling of samples to identify unknown impurities. nih.gov
For the analysis of chlorophenoxy-related compounds, a capillary column such as an HP-5MS (a low-polarity phenyl-arylene polymer) is often suitable. nih.gov A typical temperature program would start at a lower temperature to separate volatile components and gradually ramp up to a higher temperature to elute less volatile compounds. nih.gov
Structural Elucidation via Advanced Spectroscopic Characterization
While chromatography separates and quantifies, spectroscopy is used to elucidate the definitive structure of the compound.
Mass Spectrometry (MS): As mentioned, MS is a key tool for structural confirmation. High-resolution mass spectrometry (HRMS), such as that performed on a time-of-flight (TOF) or Orbitrap instrument, can determine the elemental composition of the molecule by providing a highly accurate mass measurement. thermofisher.com The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For example, in the case of this compound, characteristic fragments would be expected from the cleavage of the ether bond and from the chlorinated phenyl ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for de novo structure elucidation.
¹H NMR: Provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on both phenyl rings and the methyl group protons.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-O-C stretching of the ether linkage, C-H stretching from the aromatic rings and methyl group, and C-Cl stretching.
By combining the data from these different spectroscopic techniques, the precise chemical structure of this compound can be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For this compound, ¹H and ¹³C NMR spectra offer definitive proof of its atomic framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the methyl group protons, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and connectivity of the protons. For instance, the protons on the aniline ring will have different chemical shifts from those on the chlorophenoxy ring due to the differing electronic effects of the substituents (amino and methyl vs. chloro and ether linkage).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For example, the carbon atoms bonded to the electronegative chlorine, oxygen, and nitrogen atoms will appear at different chemical shifts compared to the other aromatic and methyl carbons.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. While specific 2D NMR data for the title compound is not available, these techniques are standard practice in structural confirmation. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the primary amine group.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are found in the 1400-1600 cm⁻¹ region.
C-O-C stretching: The aryl ether linkage will show a strong, characteristic band, typically in the 1200-1250 cm⁻¹ range.
C-N stretching: This vibration is expected in the 1250-1350 cm⁻¹ region.
C-Cl stretching: A band in the 1000-1100 cm⁻¹ region is indicative of the carbon-chlorine bond.
The NIST WebBook provides an IR spectrum for the related compound 4-chloro-3-methylaniline, which can serve as a reference. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this compound, the aromatic ring breathing modes and the C-Cl stretch would be expected to be prominent in the Raman spectrum. For the related compound 4-chloro-3-methylphenol, the phenyl ring breathing mode is observed at 731 cm⁻¹ in the Raman spectrum. orientjchem.org
A comprehensive analysis of both IR and Raman spectra, often aided by computational calculations, allows for a detailed assignment of the fundamental vibrational modes of the molecule. orientjchem.org
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=C Aromatic Stretch | 1400-1600 |
| C-O-C Ether Stretch | 1200-1250 |
| C-N Stretch | 1250-1350 |
| C-Cl Stretch | 1000-1100 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous validation of its molecular formula. nih.govresearchgate.net
For this compound (C₁₃H₁₂ClNO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This experimental value can then be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses confirms the elemental composition of the molecule. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. While direct HRMS data for the title compound is not in the search results, the technique's application is well-documented for similar chlorinated compounds. nih.govresearchgate.net
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClNO |
| Monoisotopic Mass | 233.06074 g/mol nih.gov |
| Nominal Mass | 233 g/mol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides a detailed picture of the molecule's conformation, bond lengths, bond angles, and the interactions between molecules in the crystal lattice.
Single Crystal X-ray Diffraction Analysis of this compound and Its Derivatives
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
While a specific single-crystal structure of this compound is not available in the provided results, the methodology is well-established for similar molecules and their derivatives. researchgate.netnih.govnih.gov For a derivative, 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, the two benzene (B151609) rings have a dihedral angle of 77.49 (9)°. researchgate.net Such analysis would provide precise bond lengths and angles for the title compound, confirming the connectivity established by NMR and revealing the preferred conformation of the molecule in the solid state.
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These include strong interactions like hydrogen bonds and weaker forces such as van der Waals interactions, dipole-dipole interactions, and π-π stacking.
For this compound, the primary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or networks within the crystal structure. Additionally, the aromatic rings can participate in π-π stacking interactions. Analysis of the crystal structure of a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, reveals that molecules are linked by C-H···N, C-H···Cl, C-H···π contacts, and π–π stacking interactions. nih.govnih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. gazi.edu.tr It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
Computational and Theoretical Chemistry Studies of 4 4 Chlorophenoxy 3 Methylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. These methods are used to determine the electronic structure of molecules, which in turn governs their reactivity, spectroscopic properties, and other important chemical characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy.
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the molecular structure to find the lowest energy conformation. For a flexible molecule like 4-(4-Chlorophenoxy)-3-methylaniline, which has two rotatable bonds connecting the phenyl rings to the ether oxygen, conformational analysis is crucial to identify the global minimum energy structure as well as other low-energy conformers.
While specific optimized coordinates for this compound are not readily found in published literature, experimental crystallographic data of similar molecules, such as 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, can provide a valuable reference. In this related structure, the dihedral angle between the two benzene (B151609) rings is reported to be 77.49 (9)°. This significant twist is a common feature in diaryl ethers and is expected to be present in this compound as well, arising from a balance of steric hindrance between the rings and the electronic effects of the substituents. A DFT geometry optimization would aim to accurately reproduce such structural parameters.
| Structural Parameter | Illustrative Value (from a related compound) | Source |
| Dihedral Angle (Benzene-Benzene) | 77.49 (9)° | Acta Cryst. (2012). E68, o415 |
| C-O-C Bond Angle | ~118-120° | General observation for diaryl ethers |
| C-N Bond Length | ~1.40 Å | Typical for anilines |
Note: The data in this table is for a closely related compound and is provided for illustrative purposes to indicate the expected structural features of this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
For substituted anilines and diphenyl ethers, the HOMO is typically a π-orbital delocalized over the aniline (B41778) ring and the nitrogen atom, while the LUMO is a π*-antibonding orbital. The specific energies and distributions of these orbitals are influenced by the substituents. In this compound, the electron-donating amino and methyl groups will raise the energy of the HOMO, while the electron-withdrawing chloro group will lower the energy of the LUMO.
Computational studies on similar molecules provide insight into the expected values for this compound. For instance, DFT calculations on substituted anilines have shown HOMO energies in the range of -5.0 to -6.0 eV and LUMO energies from -1.0 to -2.5 eV.
| Parameter | Illustrative Value (eV) | Significance |
| HOMO Energy | ~ -5.5 | Electron-donating ability |
| LUMO Energy | ~ -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 3.7 | Chemical reactivity and kinetic stability |
Note: These values are illustrative, based on typical ranges observed for similar substituted anilines and diphenyl ethers, and are not specific to this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
For this compound, the MEP surface is expected to show a region of high negative potential around the amino group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The hydrogen atoms of the amino group and the aromatic rings will show positive potential.
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful technique used to analyze the results of a quantum chemical calculation in terms of the familiar concepts of Lewis structures, such as bonds, lone pairs, and atomic charges. NBO analysis provides a detailed picture of the electron delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the π-system of the aniline ring, a key feature of its electronic structure. It would also reveal hyperconjugative interactions, such as the donation of electron density from C-H σ bonds into empty π* orbitals. The strength of these interactions is given by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electron delocalization. NBO analysis also provides information on the hybridization of atomic orbitals in forming bonds.
| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C-C) of aniline ring | > 50 | Lone pair delocalization |
| σ (C-H) of methyl group | π* (C-C) of aniline ring | ~ 1-5 | Hyperconjugation |
| LP (O) | σ* (C-C) of phenyl rings | ~ 2-6 | Lone pair delocalization |
Note: The E(2) values are illustrative and based on typical values for similar functional groups. They are not specific calculated values for this compound.
Natural Transition Orbitals (NTOs) for Excited State Analysis
Natural Transition Orbitals (NTOs) provide a powerful tool for analyzing the nature of electronic excited states in molecules. This method simplifies the complex picture of an electronic transition, which can involve multiple one-electron excitations, by transforming the canonical molecular orbitals into a more compact and chemically intuitive representation of the "hole" left by the excited electron and the "particle" orbital that the electron moves to. This approach is particularly valuable for understanding charge-transfer characteristics, the nature of chromophores, and the localization of electronic excitations.
For a molecule like this compound, an NTO analysis could provide critical insights into its potential photophysical and photochemical behavior. For instance, it could determine whether electronic transitions are localized on the chlorophenoxy group, the methylaniline moiety, or are delocalized across the entire molecule. This information is fundamental for understanding its absorption and emission properties.
Table 1: Hypothetical Natural Transition Orbital Analysis for this compound
| Excited State | Hole Orbital (Contribution) | Particle Orbital (Contribution) | Transition Character |
| S1 | Predominantly on aniline ring (π) | Predominantly on chlorophenoxy ring (π) | Intramolecular Charge Transfer |
| S2 | Localized on oxygen lone pair (n) | Delocalized over both rings (π) | n → π* |
Note: This table is purely illustrative and is not based on published experimental or computational data.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between different conformations. Furthermore, by including solvent molecules in the simulation, the influence of the environment on the molecule's structure and dynamics can be investigated.
In the case of this compound, the central ether linkage and the C-N bond allow for considerable rotational freedom. MD simulations could map out the potential energy surface associated with the rotation around these bonds, identifying the most stable conformers. Understanding the conformational preferences is crucial as they can significantly impact the molecule's biological activity and physical properties. Solvation studies could further reveal how interactions with different solvents, such as water or non-polar organic solvents, affect this conformational equilibrium.
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. These theoretical calculations can serve as a powerful complement to experimental spectroscopy, aiding in the interpretation of complex spectra and the structural elucidation of new compounds.
For this compound, theoretical calculations could predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities would correspond to specific molecular motions, such as the stretching of the C-Cl, C-O, and N-H bonds, as well as the bending and torsional modes of the aromatic rings. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei in the molecule would be invaluable for assigning the peaks in experimentally obtained NMR spectra.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | 3400-3500 | N-H stretching |
| ν(C-H) aromatic | 3000-3100 | Aromatic C-H stretching |
| ν(C-O-C) | 1200-1250 | Asymmetric C-O-C stretching |
| ν(C-Cl) | 700-750 | C-Cl stretching |
Note: This table is purely illustrative and is not based on published experimental or computational data.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
Given the absence of published biological activity data for this compound, no specific QSAR models have been developed for it or its derivatives. However, if a series of structurally related compounds with measured biological activity were available, a QSAR study could be undertaken. Molecular descriptors for this compound, such as its calculated logP, molar refractivity, and various electronic parameters, could be used as inputs for such a model. This would allow for the prediction of its potential biological effects and its comparison to other related compounds.
Chemical Transformations and Derivative Synthesis Involving 4 4 Chlorophenoxy 3 Methylaniline
Reactions at the Amine Functionality of 4-(4-Chlorophenoxy)-3-methylaniline
The primary amine group is a key site for numerous chemical modifications due to the nucleophilicity of the nitrogen atom. These reactions include acylation, sulfonylation, alkylation, arylation, and condensation.
The amine functionality of this compound readily reacts with acylating and sulfonylating agents to produce the corresponding amides and sulfonamides. Acylation can be achieved using various reagents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. nih.gov The reaction typically proceeds by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. Similarly, sulfonamides are synthesized by reacting the aniline (B41778) with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to neutralize the HCl byproduct. libretexts.org
These reactions are fundamental in synthetic chemistry, often employed to protect the amine group or to introduce specific functionalities that may impart desired biological or chemical properties. sphinxsai.com For instance, the conversion of the amine to an acetamide (B32628) can moderate the activating effect of the amino group in electrophilic aromatic substitution reactions and reduce its basicity. libretexts.org
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reaction Type | Reagent Class | Specific Example | Product Type |
|---|---|---|---|
| Acylation | Acyl Chloride | Acetyl chloride | N-(4-(4-chlorophenoxy)-3-methylphenyl)acetamide |
| Acylation | Acid Anhydride | Acetic anhydride | N-(4-(4-chlorophenoxy)-3-methylphenyl)acetamide |
| Acylation | Carboxylic Acid | Benzoic acid (with TBTU*) | N-(4-(4-chlorophenoxy)-3-methylphenyl)benzamide scielo.br |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(4-(4-chlorophenoxy)-3-methylphenyl)-4-methylbenzenesulfonamide |
*TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
The nitrogen atom of this compound can be both alkylated and arylated, although these reactions often require specific conditions to control the degree of substitution.
N-Alkylation typically involves reaction with alkyl halides. The primary amine can be converted to a secondary or tertiary amine, though over-alkylation can be an issue, leading to quaternary ammonium (B1175870) salts.
N-Arylation involves the formation of a new carbon-nitrogen bond between the amine and an aromatic ring. Modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple anilines with aryl halides. A more direct method involves the nucleophilic aromatic substitution (SNAr) reaction of the aniline with a highly electron-deficient aromatic ring. For example, anilines can be arylated with activated heterocyclic halides like 4-chloroquinazolines, often facilitated by microwave irradiation to accelerate the reaction. nih.govbeilstein-journals.org Studies on the N-arylation of substituted anilines, including N,3-dimethylaniline, with 4-chloroquinazolines have shown this to be an efficient method for generating complex amine derivatives. beilstein-journals.orgresearchgate.net
Table 2: Representative N-Arylation Reaction
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | 6-Bromo-4-chloro-2-phenylquinazoline | THF/H₂O, Microwave | N-(4-(4-chlorophenoxy)-3-methylphenyl)-6-bromo-2-phenylquinazolin-4-amine | researchgate.net |
The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. rsc.org This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The synthesis can be carried out using various solvents, and in some cases, catalytic amounts of scandium(III) triflate or acetic acid can improve yields and crystallinity of the resulting products. researchgate.net These imine derivatives are versatile intermediates in organic synthesis. rsc.org
The general reaction is as follows: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar = 4-(4-chlorophenoxy)-3-methylphenyl moiety and R = alkyl or aryl)
Modifications and Reactions on the Aromatic Rings
The two aromatic rings of the molecule provide sites for substitution reactions, primarily electrophilic substitution on the aniline ring and, under specific conditions, nucleophilic substitution on the chlorophenoxy ring.
The aniline ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the amine and methyl groups. lkouniv.ac.inwikipedia.org The amine group is a powerful ortho-, para-directing group, while the methyl group is a weaker ortho-, para-director. The bulky 4-(4-chlorophenoxy) group provides significant steric hindrance at the 4-position.
The directing effects of the substituents are as follows:
Amine (-NH₂): Strongly activating, ortho-, para-directing.
Methyl (-CH₃): Weakly activating, ortho-, para-directing.
Phenoxy ether (-O-Ar): Deactivating via induction but ortho-, para-directing via resonance.
The positions ortho to the strongly activating amine group (C2 and C6) are the most likely sites for electrophilic attack. The C5 position is meta to the amine and less favored. Given the substitution pattern, the C2 and C6 positions are electronically activated. However, the C2 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is most likely to occur at the C6 position.
Halogenation: Reaction with reagents like bromine (Br₂) or chlorine (Cl₂) would be expected to yield the 6-halo derivative. The high reactivity of the aniline ring means these reactions often proceed rapidly, even without a Lewis acid catalyst. nih.gov To achieve selective monohalogenation, milder conditions or protection of the amine group as an amide may be necessary. libretexts.org
Nitration: Nitration using a mixture of nitric acid and sulfuric acid would also be expected to favor substitution at the C6 position. However, the strongly acidic conditions can protonate the amine group to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This can complicate the reaction outcome. libretexts.org
Nucleophilic aromatic substitution (SNAr) on the chlorophenoxy ring, involving the displacement of the chlorine atom by a nucleophile, is generally challenging. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, chlorine). mdpi.com
The this compound molecule lacks significant electron-withdrawing groups on the chlorophenoxy ring. The ether linkage is not sufficiently activating to facilitate the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. Therefore, displacing the chlorine atom with common nucleophiles like amines, alkoxides, or hydroxides would necessitate harsh reaction conditions, such as high temperatures and pressures, and may not be synthetically viable. This contrasts with substrates like pentafluorophenyl rings or nitro-substituted halobenzenes, which readily undergo SNAr reactions. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., for C-C bond formation)
Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. While specific examples of C-C bond forming cross-coupling reactions directly utilizing this compound as a substrate are not extensively documented in readily available literature, the structural motifs present in the molecule suggest its potential participation in such transformations. The aniline functionality could be transformed into a more suitable group for cross-coupling, such as a halide or triflate, through diazotization followed by Sandmeyer or similar reactions. This would open the door to widely used palladium-catalyzed reactions.
For instance, a bromo- or iodo-derivative of the 4-(4-chlorophenoxy)-3-methylbenzene scaffold could readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to introduce new aryl or alkyl substituents. Similarly, Sonogashira coupling with terminal alkynes would enable the introduction of alkynyl moieties, and Heck coupling with alkenes would lead to the formation of styrenyl-type derivatives. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving high yields and selectivity in these transformations, as is typical for cross-coupling chemistry.
| Coupling Reaction | Potential Coupling Partners | Catalyst System (Example) | Resulting Bond Formation |
| Suzuki-Miyaura | Arylboronic acids, Alkylboronic acids | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) |
| Heck | Alkenes | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C(sp²)-N |
Oxidative and Reductive Transformations of the this compound Scaffold
The this compound scaffold can undergo both oxidative and reductive transformations, primarily targeting the aniline functional group or a precursor nitro group.
Reductive Transformations: A key reductive transformation is the reduction of the corresponding nitro-aromatic precursor to form the aniline itself. This is a common and crucial step in the synthesis of many aromatic amines. For instance, in the synthesis of the anthelmintic drug Rafoxanide, a closely related compound, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, is reduced to 3-chloro-4-(4'-chlorophenoxy)aminobenzene. nih.gov This reduction is efficiently carried out using iron powder in the presence of an acid, such as acetic acid, in a mixed ethanol (B145695)/water solvent system. nih.gov This classical Béchamp reduction is a widely used industrial method for the reduction of aromatic nitro compounds due to its cost-effectiveness and efficiency. Other reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation over palladium, platinum, or nickel catalysts are also viable methods for such transformations.
Oxidative Transformations: The amino group of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed. Mild oxidation may lead to the formation of dimeric products such as azoxy-, azo-, and hydrazo-benzenes. Stronger oxidizing agents can lead to the formation of quinone-imines or quinones through oxidative coupling and subsequent hydrolysis. While specific studies on the oxidation of this compound are not prevalent, the oxidation of substituted anilines is a well-established area of organic chemistry. The presence of the electron-donating methyl group and the phenoxy group on the aniline ring would influence the regioselectivity of such oxidative processes.
Heterocyclic Ring Formation and Annulation Reactions Utilizing the Compound as a Synthon
The amino group and the adjacent aromatic ring of this compound make it a valuable synthon for the construction of various heterocyclic ring systems. The nucleophilicity of the amine and the potential for electrophilic substitution on the aromatic ring are key to its utility in these cyclization reactions.
Classic quinoline (B57606) syntheses, such as the Doebner-von Miller reaction , Skraup synthesis , and Combes synthesis , utilize anilines as key starting materials. In a Doebner-von Miller reaction, for example, this compound would react with α,β-unsaturated aldehydes or ketones in the presence of a strong acid to yield a substituted quinoline. The substitution pattern on the resulting quinoline ring would be determined by the specific α,β-unsaturated carbonyl compound used.
Similarly, in the Fischer indole (B1671886) synthesis , the aniline would first be converted to its corresponding phenylhydrazone by reaction with a suitable ketone or aldehyde. Subsequent treatment with an acid catalyst would induce a jptcp.comjptcp.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford a substituted indole. The substituents on the final indole product would be dictated by the structure of the ketone or aldehyde used to form the hydrazone.
The table below summarizes some potential heterocyclic syntheses using this compound as a starting material.
| Reaction Name | Reactants | Resulting Heterocycle |
| Doebner-von Miller | α,β-Unsaturated aldehyde/ketone, Acid | Substituted Quinoline |
| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent | Substituted Quinoline |
| Combes Synthesis | β-Diketone, Acid | Substituted Quinoline |
| Fischer Indole Synthesis | Ketone/Aldehyde (to form hydrazone), Acid | Substituted Indole |
Synthesis of Complex Molecular Architectures and Scaffolds for Research
The chemical transformations discussed above highlight the utility of this compound as a building block for more complex molecules. A prominent example of its incorporation into a complex and biologically active molecule is in the synthesis of Rafoxanide . nih.gov Rafoxanide is a salicylanilide (B1680751) anthelmintic used in veterinary medicine. Its synthesis involves the acylation of the amino group of 3-chloro-4-(4'-chlorophenoxy)aniline with 3,5-diiodosalicylic acid. nih.gov Although the reported synthesis uses the 3-chloro analog, the synthetic route demonstrates how the core 4-(4-chlorophenoxy)aniline (B91003) scaffold is a key component of this complex structure.
The versatility of the aniline functional group allows for a wide range of derivatizations beyond simple acylation. It can be a nucleophile in substitution reactions, a precursor for diazotization, and a directing group in electrophilic aromatic substitutions, enabling the construction of diverse and complex molecular architectures for various research purposes, including drug discovery and materials science.
Environmental Fate and Degradation Mechanisms of 4 4 Chlorophenoxy 3 Methylaniline
Abiotic Degradation Pathways
The abiotic degradation of 4-(4-Chlorophenoxy)-3-methylaniline is influenced by environmental factors such as sunlight and water, which can induce chemical transformations. These processes, including photolysis, hydrolysis, and other chemical reactions, are critical in determining the persistence and fate of the compound in the environment.
Photolytic Degradation under Simulated and Natural Environmental Conditions
Direct photolysis in aqueous solutions or on plant surfaces can lead to the transformation of these compounds. nih.gov The rate of photolysis can be significantly influenced by the presence of natural photosensitizers like dissolved organic matter or nitrate (B79036) ions, which can accelerate the degradation process. nih.gov For instance, studies on chlorophenoxy herbicides have demonstrated that UV irradiation leads to their decomposition, with the efficiency of this process being enhanced by advanced oxidation processes (AOPs) like the photo-Fenton reaction. researchgate.net This suggests that under sunlight, this compound could undergo similar transformations, potentially leading to the formation of hydroxylated and dehalogenated byproducts.
Table 1: Photodegradation of Related Chlorophenoxy Herbicides
| Compound | Photochemical System | Degradation Time | Mineralization Yield |
|---|---|---|---|
| MCPA | Photo-Fenton | 7 min | 95% |
| MCPP | Photo-Fenton | 10 min | 96% |
| 2,4-D | Photo-Fenton | 40 min | 80% |
| 2,4,5-T | Photo-Fenton | 60 min | 89% |
Source: Adapted from research on chlorophenoxyalcanoic herbicides. researchgate.net
Hydrolytic Stability and Transformation in Aqueous Environments
Hydrolysis is another key abiotic process that can affect the environmental persistence of organic chemicals. The stability of a compound to hydrolysis depends on its chemical structure and the pH of the aqueous environment. For this compound, the ether linkage and the chloro- and methyl-substituents on the aromatic rings are the primary sites for potential hydrolytic reactions.
Although direct hydrolytic data for this compound is scarce, a kinetic study on the hydrolysis of a structurally analogous compound, Di-3-Chloro-2-Methylaniline Phosphate, in an acidic medium, revealed that the rate of hydrolysis is dependent on the acid molarity. tsijournals.com The study, conducted in a dioxane-water medium, showed that the hydrolysis rate increased up to a certain acid concentration and then decreased, a phenomenon attributed to the effect of water activity. tsijournals.com This suggests that the hydrolysis of this compound could be pH-dependent and may proceed, albeit potentially slowly, in aqueous environments. The stability of the ether bond in diphenyl ethers can be significant, but the presence of substituents may alter this stability.
Chemical Oxidation and Reduction Mechanisms in Environmental Matrices
Chemical oxidation and reduction reactions in soil and sediment can also contribute to the degradation of this compound. These reactions are often mediated by naturally occurring oxidizing agents, such as manganese oxides, or reducing agents under anaerobic conditions.
The aniline (B41778) and chlorophenoxy moieties of the molecule are susceptible to oxidative and reductive transformations. The aniline group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, or undergo polymerization. The chlorine substituent on the phenoxy ring can be removed through reductive dehalogenation under anaerobic conditions, a common fate for many chlorinated aromatic compounds. While specific studies on this compound are lacking, the degradation of other chlorinated anilines and phenols often involves such oxidative and reductive steps.
Biotic Degradation Pathways
The microbial-mediated breakdown, or biodegradation, of organic compounds is a crucial process in their environmental dissipation. The structural features of this compound, including the aniline and diphenyl ether components, suggest that it may be susceptible to microbial degradation.
Microbial Degradation and Biotransformation Studies
Microorganisms have demonstrated the ability to degrade a wide variety of aromatic compounds, including those with structures similar to this compound. Studies on diphenyl ether herbicides and anilines have shown that bacteria can utilize these compounds as sources of carbon and energy, leading to their breakdown. researchgate.netnih.gov
The degradation of diphenyl ether herbicides can involve the cleavage of the ether linkage, a critical step in the mineralization of these compounds. researchgate.net Similarly, the biodegradation of anilines often begins with an initial attack by oxygenases, leading to the formation of catechols, which are then further metabolized through ring cleavage. nih.gov It is plausible that this compound could be degraded via similar pathways, involving initial hydroxylation of the aromatic rings, cleavage of the ether bond, and subsequent metabolism of the resulting intermediates.
Several bacterial strains have been identified that can degrade compounds structurally related to this compound, such as anilines and diphenyl ethers. These microorganisms provide a basis for understanding the potential for biotic degradation of this compound.
For instance, a bacterial strain identified as Delftia sp. AN3 has been shown to utilize aniline as its sole source of carbon, nitrogen, and energy. nih.gov This strain, however, did not show growth on substituted anilines like 2-methylaniline or 3-chloroaniline, indicating a degree of substrate specificity. nih.gov In the realm of diphenyl ether herbicides, strains of Bacillus sp. have been isolated that are capable of degrading these compounds. researchgate.net For example, Bacillus sp. YS-1 was found to degrade the herbicide lactofen (B128664) by first hydrolyzing the ester bond and then reducing the nitro group. researchgate.net Another strain, Bacillus tequilensis strain BDE-S1, has been noted for its ability to aerobically degrade decabromodiphenyl ether (BDE-209) through debromination and cleavage of the ether bond. nih.gov
The degradation capabilities of these and other microbial strains suggest that consortia of microorganisms in soil and water systems could potentially degrade this compound through a series of enzymatic reactions.
Table 2: Microbial Strains Involved in the Degradation of Related Aromatic Compounds
| Microbial Strain | Degraded Compound(s) | Key Degradation Pathway |
|---|---|---|
| Delftia sp. AN3 | Aniline | Aniline dioxygenase, Catechol 2,3-dioxygenase |
| Bacillus sp. YS-1 | Lactofen (a diphenyl ether herbicide) | Ester bond hydrolysis, Nitro group reduction |
| Bacillus tequilensis BDE-S1 | Decabromodiphenyl ether (BDE-209) | Ortho and meta debromination, Ether bond cleavage |
Source: Compiled from various microbial degradation studies. researchgate.netnih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2,4,5-T |
| 2,4-D |
| This compound |
| Aniline |
| BDE-209 (Decabromodiphenyl ether) |
| Catechol |
| Chlorothalonil (B1668833) |
| Di-3-Chloro-2-Methylaniline Phosphate |
| Lactofen |
| MCPA |
Elucidation of Microbial Metabolic Pathways and Key Enzymes Involved
The microbial degradation of this compound is predicted to involve several key enzymatic steps, primarily targeting the ether linkage, the aromatic rings, and the chloro- and methyl-substituents. Microorganisms, particularly bacteria and fungi, have developed sophisticated pathways to break down similar xenobiotic compounds.
Bacteria such as Pseudomonas, Acinetobacter, Rhodococcus, and Klebsiella species are known to degrade chlorinated anilines and phenols. nih.govnih.gov The initial attack on the aniline ring likely involves an oxidative deamination to form a corresponding chlorocatechol, a common intermediate in the degradation of many aromatic compounds. nih.govnih.gov The biodegradation in these bacteria often proceeds via a modified ortho-cleavage pathway, where the activity of chlorocatechol 1,2-dioxygenase is significantly induced. nih.govnih.gov
Alternatively, the degradation could be initiated by cleavage of the ether bond, a reaction catalyzed by monooxygenase enzymes. This would yield two separate aromatic compounds: 4-chlorophenol (B41353) and 3-methyl-p-aminophenol, which would then be degraded through separate pathways. The degradation of 4-chlorophenol typically proceeds through hydroxylation to form 4-chlorocatechol. nih.gov
The key enzymes facilitating these transformations belong to broad classes of oxidoreductases:
Monooxygenases and Dioxygenases : These enzymes are critical for the initial steps of degradation. They introduce hydroxyl groups onto the aromatic ring, which destabilizes the structure and prepares it for cleavage. nih.govfrontiersin.org For instance, phenol (B47542) hydroxylase can transform phenolic compounds into catechols, while catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are pivotal enzymes that cleave the aromatic ring through ortho- and meta-pathways, respectively. frontiersin.org
Laccases and Peroxidases : Often secreted by white-rot fungi (e.g., Trametes versicolor, Phanerochaete chrysosporium), these extracellular enzymes have a broad substrate specificity and can oxidize a wide range of phenolic compounds, including chlorophenols. nih.govbiorxiv.orgwikipedia.org They catalyze oxidative coupling reactions that can lead to dechlorination. nih.gov
The ultimate fate of the resulting intermediates is ring cleavage, leading to the formation of aliphatic acids that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle, resulting in complete mineralization to carbon dioxide, water, and chloride ions. biorxiv.orgmdpi.com
Table 1: Key Microbial Genera and Enzymes in the Degradation of Related Compounds
| Microbial Genus | Key Enzyme Class | Typical Substrate | Degradation Pathway |
|---|---|---|---|
| Pseudomonas sp. | Dioxygenases | 4-Chloroaniline (B138754), Phenol | Ortho- and Meta-cleavage |
| Rhodococcus sp. | Monooxygenases | Chlorophenols | Hydroxylation, Ring-cleavage |
| Acinetobacter sp. | Dioxygenases | 4-Chloroaniline | Ortho-cleavage |
Influence of Environmental Factors on Biodegradation Rates
The rate at which this compound biodegrades in the environment is heavily dependent on a range of physicochemical factors. These factors directly affect microbial growth, enzyme activity, and the bioavailability of the compound. mdpi.comnih.gov
pH : Soil and water pH is a critical parameter. Most bacteria involved in xenobiotic degradation thrive in a pH range of 6.5 to 7.5. mdpi.com Studies on phenoxyacetic herbicides show that optimal degradation occurs at neutral to slightly alkaline pH (pH 7–8), with significantly reduced activity in acidic conditions (pH 5). prakritimitrango.com The activity of key degrading enzymes is also highly pH-dependent. For example, some laccases show optimal activity in acidic conditions (pH 5.0 or lower), while their stability might be greatest at a neutral pH. nih.gov For aniline-type compounds, pH also affects their chemical form; at lower pH, the amine group becomes protonated, which can influence its sorption and bioavailability. inchem.org
Temperature : Temperature influences microbial metabolic rates. The degradation of related compounds like fenitrothion (B1672510) and fenamiphos (B133129) is optimal between 15°C and 40°C. mdpi.com Research on bacterial strains degrading 2,4-D and MCPA found the highest activity at 30°C and 40°C, with a negative impact on growth and degradation at more extreme temperatures like 20°C and 50°C. prakritimitrango.com
Organic Content : Soil organic matter (SOM) has a dual effect on biodegradation. researchgate.netnih.gov High organic content can increase the adsorption of the compound to soil particles, reducing its concentration in the soil solution and thus its availability to microorganisms. mdpi.cominchem.org Conversely, SOM can also serve as a primary energy source for a diverse microbial population, potentially enhancing the degradation of the xenobiotic through co-metabolism. mdpi.com
Table 2: Influence of Environmental Factors on Biodegradation of Analogous Compounds
| Factor | Optimal Range/Condition | Effect Outside Optimum | Reference |
|---|---|---|---|
| pH | 6.5 - 8.0 | Reduced enzyme activity and microbial growth | mdpi.comprakritimitrango.com |
| Temperature | 15°C - 40°C | Slower metabolic rates, potential enzyme denaturation | mdpi.comprakritimitrango.com |
| Organic Content | Variable | Can decrease bioavailability (adsorption) or enhance co-metabolism | mdpi.comresearchgate.net |
Environmental Persistence and Mobility Assessment
Adsorption and Desorption Characteristics in Soil and Sediment
The persistence and mobility of this compound in the environment are largely governed by its tendency to adsorb to soil and sediment particles. Adsorption is controlled by the compound's chemical properties and the characteristics of the soil, such as organic matter content, clay content, and pH. researchgate.net
For the aniline moiety, sorption is strongly influenced by pH and organic matter. Aromatic amines can bind to soil via ion exchange, where the protonated amine acts as a cation, and through covalent bonding with organic matter components like quinones. nih.gov Soil sorption of 4-chloroaniline increases with higher organic matter content and decreasing pH values. inchem.org
For the chlorophenoxy moiety, adsorption also increases with the organic carbon content of the soil. tandfonline.com The degree of chlorination affects sorption; for instance, the adsorbed amount of pentachlorophenol (B1679276) (PCP) is significantly higher than that of 2,4-dichlorophenol (B122985) (2,4-DCP). tandfonline.com The dissociation of the phenolic group at higher pH to form a phenolate (B1203915) anion can decrease adsorption to negatively charged soil colloids. tandfonline.com
Given its structure, this compound is expected to bind strongly to soils rich in organic matter. inchem.orgresearchgate.net Its mobility would likely be limited in such environments, but higher in sandy soils with low organic content. nih.gov
Table 3: Adsorption Behavior of Structurally Related Compounds
| Compound Class | Key Influencing Factors | Adsorption Behavior |
|---|---|---|
| Chloroanilines | Organic matter content (↑), pH (↓) | Strong binding to humus; increased sorption at lower pH due to protonation. inchem.orgnih.gov |
| Chlorophenols | Organic matter content (↑), Number of Cl atoms (↑) | Adsorption increases with organic matter and degree of chlorination. tandfonline.com |
| Phenoxy Herbicides | Organic matter content (↓), Soil Type | Weakly absorbed in soil, leading to high mobility, especially in sandy soils. nih.gov |
Identification and Characterization of Environmental Degradation Products
The biodegradation of this compound is expected to generate a series of intermediate metabolites before complete mineralization. The nature of these products depends on the initial enzymatic attack.
Ether Bond Cleavage : If the initial step is the cleavage of the ether bond, the primary degradation products would be 4-chlorophenol and 3-methyl-p-aminophenol .
Aniline Ring Attack : If the aniline ring is attacked first, oxidative deamination would likely lead to the formation of 4-(4-chlorophenoxy)-3-methylphenol , which would then be further hydroxylated.
Dehalogenation/Hydroxylation : A common initial step in the breakdown of chlorinated aromatics is hydroxylation of the ring, often accompanied by the removal of the chlorine atom. This would lead to hydroxylated intermediates.
Regardless of the initial step, a key intermediate in the degradation of the chlorinated ring is likely to be 4-chlorocatechol . nih.gov This compound is a well-known metabolite from the degradation of 4-chloroaniline and 4-chlorophenol. nih.govnih.gov Subsequent degradation involves the enzymatic cleavage of the catechol ring, which can occur through two main routes:
Ortho-cleavage pathway : This pathway breaks the bond between the two hydroxyl-bearing carbons.
Meta-cleavage pathway : This pathway cleaves the bond adjacent to one of the hydroxyl groups. frontiersin.org
These pathways convert the aromatic ring into linear aliphatic acids (e.g., muconic acid derivatives), which are then funneled into the cell's central metabolism and eventually mineralized to CO₂, H₂O, and Cl⁻. biorxiv.orgmdpi.com Incomplete degradation could lead to the accumulation of these chlorinated intermediates in the environment. Studies on phenoxy herbicides show that chlorophenols are their primary degradation products under aerobic conditions. nih.gov
Table 4: Common Degradation Products of Analogous Compounds
| Parent Compound Class | Primary Degradation Products | Subsequent Intermediates |
|---|---|---|
| Phenoxy Herbicides (e.g., 2,4-D) | 2,4-Dichlorophenol nih.gov | Dichlorocatechol |
| Chloroanilines (e.g., 4-Chloroaniline) | 4-Chlorocatechol nih.govnih.gov | Ring-cleavage products |
| Chlorophenols (e.g., 2,4-DCP) | 3,5-Dichlorocatechol nih.gov | Chloromuconate, Maleylacetate |
| Pyrethroids (containing phenoxy group) | 3-Phenoxybenzoic acid mdpi.com | Phenol, Catechol |
Applications in Chemical Research and Synthesis As a Versatile Intermediate
Precursor in the Synthesis of Organic Fine Chemicals and Specialty Materials
The structural framework of 4-(4-chlorophenoxy)-3-methylaniline makes it an attractive starting material for the synthesis of a variety of organic fine chemicals and specialty materials. Its derivatives are of interest in medicinal chemistry and materials science.
One of the primary applications of anilines is in the synthesis of heterocyclic compounds, many of which are the core of pharmaceuticals and agrochemicals. For instance, the amine group can be readily converted into a Schiff base by condensation with an appropriate aldehyde. researchgate.net These Schiff bases can then undergo cyclization reactions to form a wide array of heterocyclic systems.
Furthermore, the aniline (B41778) moiety can be a precursor to quinoline-based structures. For example, a related compound, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, highlights how a substituted aniline can be incorporated into a more complex, biologically relevant scaffold. sigmaaldrich.com While not a direct derivative of this compound, this example illustrates a potential synthetic pathway for this class of compounds.
The following table outlines some potential transformations of this compound and the resulting classes of fine chemicals:
| Starting Material | Reagents and Conditions | Product Class | Potential Applications |
| This compound | 1. NaNO₂, HCl 2. β-Naphthol | Azo Dyes | Pigments, Dyes |
| This compound | Acetic Anhydride | Acetanilides | Pharmaceutical Intermediates |
| This compound | Phosgene or equivalent | Isocyanates | Polyurethane Precursors |
| This compound | Aldehyde/Ketone | Schiff Bases | Ligands, Catalysts |
Building Block for Advanced Polymeric Structures and Functionalized Macromolecules
The bifunctional nature of this compound, possessing a reactive amine group and a stable aromatic backbone, makes it a candidate monomer for the synthesis of advanced polymeric structures. The amine group can participate in polymerization reactions to form polyamides, polyimides, and other high-performance polymers.
The rigid diaryl ether linkage can impart desirable thermal and mechanical properties to the resulting polymers, such as high thermal stability and good tensile strength. The presence of the chloro and methyl groups can also influence the solubility and processability of the polymers.
While specific examples of polymers derived directly from this compound are not widely reported in the literature, the general utility of diaryl ether diamines in the synthesis of high-performance polymers is well-established. These monomers are often used to create materials for aerospace, electronics, and other demanding applications.
Utilization in the Development of New Synthetic Methodologies and Reagents
The unique electronic and steric properties of this compound and its derivatives can be exploited in the development of new synthetic methodologies. For example, the aniline nitrogen can be used to direct metal-catalyzed C-H activation reactions, allowing for the selective functionalization of the aromatic rings.
Furthermore, derivatives of this aniline can be developed into novel reagents. For instance, conversion of the amine to an isothiocyanate would yield a reagent for the synthesis of thioureas and other sulfur-containing heterocycles. mdpi.com These compounds, in turn, have applications in various areas of chemical synthesis and medicinal chemistry.
The development of new ligands for catalysis is another area where this scaffold could be impactful. By introducing chelating groups, it is possible to create ligands with specific steric and electronic profiles, which could lead to catalysts with improved activity and selectivity for a variety of organic transformations.
Role in the Elaboration of Probe Molecules for Chemical Biology and Materials Science Research
Probe molecules are essential tools for studying biological processes and characterizing materials. The this compound scaffold can be a starting point for the design and synthesis of such probes.
In chemical biology, the aniline moiety can be functionalized with fluorescent tags, biotin, or other reporter groups. The resulting probes could be used to study enzyme activity, protein-protein interactions, or the localization of specific molecules within a cell. The diaryl ether core can provide a rigid linker between the reporter group and a reactive group designed to interact with a specific biological target.
In materials science, derivatives of this compound could be used to create probes for sensing applications. For example, incorporation of this unit into a polymer backbone could lead to materials that change their optical or electronic properties in the presence of specific analytes. The chloro-substituent could also be a handle for surface attachment or further modification. The photophysical properties of Schiff bases derived from anilines are also of interest, with some exhibiting photochromism or thermochromism, properties that are valuable in the development of "smart" materials. researchgate.net
Future Research Directions and Emerging Trends for 4 4 Chlorophenoxy 3 Methylaniline Studies
Integrated Computational and Experimental Approaches for Rational Design and Optimization
The convergence of computational modeling and experimental validation is a powerful paradigm in modern chemical research that is highly applicable to the study of 4-(4-Chlorophenoxy)-3-methylaniline and its derivatives. nih.govaclima.eus Future research will likely focus on the rational design of novel analogues with tailored properties.
Integrated computational and experimental methods are being increasingly used to accelerate the discovery and optimization of lead compounds in drug design. aclima.eus Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict the biological activity and physicochemical properties of new derivatives. nih.govnih.gov For instance, QSAR studies on B-ring-modified diaryl ether derivatives have shown that descriptors like logP and SI3 play a crucial role in their inhibitory activity. researchgate.net Such models can guide the synthesis of novel this compound analogues with potentially enhanced biological activities, such as kinase inhibition. nih.govchemrxiv.org
The development of new kinase inhibitors often involves the exploration of novel scaffolds, and the diaryl ether motif present in this compound is a recognized pharmacophore in this context. nih.govmdpi.com In silico screening of virtual libraries of derivatives can identify candidates with high binding affinities to specific kinase targets. ijper.org These computational predictions can then be validated through targeted synthesis and in vitro biological evaluation, creating an efficient feedback loop for optimization. stmjournals.comresearchgate.net This integrated approach minimizes the need for extensive, untargeted synthesis and testing, thereby saving time and resources. nih.govaclima.eus
Table 1: Examples of Computational Tools in Drug Design
| Computational Tool | Application in Drug Design | Potential Relevance for this compound |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Identifying potential kinase targets and predicting binding modes of novel analogues. |
| QSAR | Relates the chemical structure of a compound to its biological activity. | Developing models to predict the activity of new derivatives based on structural features. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes and understanding binding mechanisms. |
Development of Sustainable and Economically Viable Synthetic Routes
The synthesis of diaryl ethers, the structural core of this compound, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions. nih.gov Future research will increasingly focus on the development of more sustainable and economically viable synthetic routes, aligning with the principles of green chemistry. nih.govresearchgate.net
One promising area is the use of nanocatalysts for C-O cross-coupling reactions. nih.govresearchgate.net For example, copper oxide nanoparticles have been shown to catalyze the synthesis of diaryl ethers at room temperature, offering a milder alternative to traditional methods. nih.gov Another green approach involves the use of alternative solvents like water or polyethylene (B3416737) glycol (PEG), which are more environmentally benign than conventional organic solvents. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. mdpi.com
Furthermore, metal-free catalytic systems are gaining attention as a way to avoid the use of expensive and potentially toxic transition metals. rsc.org For instance, a metal-free synthesis of diaryl ethers using diaryliodonium salts under mild conditions has been developed. researchgate.net Research into decarbonylative etherification using palladium or nickel catalysts with specialized ligands also presents a novel route to diaryl ethers. nih.gov The economic viability of these new synthetic routes will be a critical factor in their adoption, necessitating cost-benefit analyses that consider factors such as catalyst cost, energy consumption, and waste generation. organic-chemistry.org
Table 2: Comparison of Synthetic Methods for Diaryl Ethers
| Synthetic Method | Catalyst | Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Copper | High temperature | Well-established | Harsh conditions, stoichiometric copper |
| Buchwald-Hartwig | Palladium | Mild to moderate | Broad substrate scope | Expensive catalyst, ligand required |
| Nanocatalysis | CuO, Cu/C | Room temperature to moderate | Mild conditions, recyclable catalyst | Potential for metal leaching |
| Metal-Free | Diaryliodonium salts | Mild | Avoids transition metals | Stoichiometric reagents may be needed |
Advancements in Analytical Techniques for Trace Analysis and Metabolite Identification
The detection and quantification of this compound and its potential metabolites in various matrices, such as environmental samples and biological fluids, are crucial for assessing its environmental fate and potential biological impact. Future research will focus on developing more sensitive and selective analytical methods for trace analysis. nih.gov
Hyphenated analytical techniques, which combine a separation method with a detection method, are at the forefront of this research. ijpsjournal.comchemijournal.comsaspublishers.comactascientific.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for the determination of aromatic amines and their metabolites in complex samples like urine. nih.govnih.govresearchgate.net The development of online solid-phase extraction (SPE) coupled with HPLC can further enhance the sensitivity by pre-concentrating the analytes from dilute samples. researchgate.net
For metabolite identification, high-resolution mass spectrometry (HRMS) techniques like time-of-flight (TOF) and Orbitrap MS are invaluable. nih.gov These instruments provide accurate mass measurements, which aid in the elucidation of the chemical structures of unknown metabolites. For instance, a method for the simultaneous determination of aniline (B41778) and its hydroxylated derivatives in mouse liver preparations has been developed using liquid chromatography with electrochemical detection, demonstrating the potential for detailed metabolic studies. documentsdelivered.com The application of such advanced analytical methods will be essential for understanding the biotransformation pathways of this compound.
Exploration of Structure-Reactivity Relationships in Novel Derivatives and Analogues
Understanding the relationship between the chemical structure of a molecule and its reactivity or biological activity is a cornerstone of medicinal chemistry and materials science. For this compound, future research will likely involve the synthesis and evaluation of a wide range of derivatives and analogues to establish robust structure-activity relationships (SARs). chemrxiv.orgnih.govresearchgate.netresearchgate.net
The diaryl ether scaffold is a privileged structure in many biologically active compounds, including kinase inhibitors. chemrxiv.orgnih.gov By systematically modifying the substituents on both aromatic rings of this compound, researchers can probe the key structural features that govern its activity. For example, studies on diaryl ether-based inhibitors of the enzyme FabV have shown that specific substitutions on the B-ring can significantly impact inhibitory potency. chemrxiv.org Similarly, research on diaryl urea (B33335) derivatives as B-RAF inhibitors has highlighted the importance of size, branching, and aromaticity in determining their activity. nih.gov
These SAR studies will be guided by computational modeling and will provide valuable insights for the rational design of new compounds with improved properties. nih.gov The findings from these studies could lead to the development of novel therapeutic agents or functional materials based on the this compound scaffold.
Strategies for Environmental Remediation and Mitigation of Related Contaminants
Given the presence of a chlorinated aromatic ring, this compound and related compounds are of potential environmental concern. Future research will focus on developing effective strategies for their remediation and for mitigating the impact of similar contaminants. rsc.orgnih.govaclima.eusekb.eg
One promising approach is bioremediation, which utilizes microorganisms to degrade pollutants. researchgate.netnih.govijcrar.com Studies on chlorinated anilines have shown that certain bacterial strains can use these compounds as a source of carbon and energy, leading to their degradation. aclima.eusnih.gov The identification and characterization of microbial consortia capable of degrading this compound would be a significant step towards developing effective bioremediation strategies for contaminated soil and water. researchgate.netnih.govijcrar.com
Photocatalytic degradation is another emerging technology for the remediation of organic pollutants. mdpi.comtandfonline.com This process uses semiconductor materials like TiO2 to generate highly reactive hydroxyl radicals upon UV irradiation, which can break down persistent organic pollutants into less harmful substances. tandfonline.com Research into the photocatalytic degradation of chlorinated aromatic compounds has shown that this method can lead to complete mineralization. nih.govtandfonline.com The development of efficient photocatalytic systems for the degradation of this compound could offer a powerful tool for environmental cleanup. nih.gov Furthermore, advanced oxidation processes (AOPs) in general are considered promising for the treatment of toxic and refractory chemical compounds. rsc.orgaclima.eus
Table 3: Emerging Environmental Remediation Technologies
| Remediation Technology | Mechanism | Potential Application for this compound |
| Bioremediation | Microbial degradation of pollutants. | Degradation of the compound in contaminated soil and water. |
| Photocatalysis | Generation of reactive oxygen species to break down pollutants. | Mineralization of the compound in aqueous solutions. |
| Nanoremediation | Use of nanoparticles for adsorption or catalytic degradation. | Enhanced removal and degradation from environmental matrices. nih.govnih.gov |
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-(4-Chlorophenoxy)-3-methylaniline?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution. A common route reacts 4-chlorophenol with 3-methylaniline derivatives under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates phenoxy group attachment . Monitoring via TLC or HPLC ensures reaction completion. Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields >85% purity. For reproducibility, control moisture to prevent hydrolysis of intermediates.
Advanced: How can crystallographic refinement tools like SHELXL resolve structural ambiguities in halogenated aniline derivatives?
Methodological Answer:
SHELXL refines crystal structures by modeling anisotropic displacement parameters and addressing disorder in halogen or methyl groups. For this compound, assign Cl and CH₃ positions using Fourier difference maps. Apply TWIN/BASF commands if twinning occurs due to steric hindrance from substituents. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen bonding patterns .
Basic: Which analytical techniques are critical for characterizing purity and stability?
Methodological Answer:
- HPLC/LC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) to detect impurities (e.g., hydrolyzed byproducts). Retention time and m/z ([M+H]+ ~ 262) confirm identity .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.4 ppm; ¹³C NMR distinguishes Cl-substituted carbons (δ 125–135 ppm).
- FTIR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-O-C ether linkages (~1240 cm⁻¹) .
Advanced: How do structural modifications (e.g., halogen placement) alter bioactivity in related anilines?
Methodological Answer:
Comparative SAR studies reveal that:
- Chlorine at the 4-position enhances electrophilicity, improving binding to enzymes like cytochrome P450 (IC₅₀ ~ 5 µM vs. 20 µM for non-halogenated analogs) .
- Methyl at the 3-position increases lipophilicity (logP ~2.8), enhancing membrane permeability in cell-based assays.
Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains, validated via SPR or ITC binding assays .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Protect from light in airtight containers at 2–8°C; desiccate to prevent amine oxidation.
- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (LD₅₀ >500 mg/kg in rodents).
- Waste disposal : Neutralize with dilute HCl before incineration to avoid phenolic byproducts .
Advanced: How can computational modeling predict reactivity in electrophilic substitution reactions?
Methodological Answer:
DFT calculations (Gaussian 16) at the B3LYP/6-311++G(d,p) level map electron density. For this compound, Fukui indices identify the para position to NH₂ as most electrophilic. Validate predictions via nitration reactions (HNO₃/H₂SO₄), where meta-substituted products dominate (85% yield) .
Basic: How to address contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from:
- Solvent polarity : DMF vs. DMSO alters reaction kinetics (e.g., 70% vs. 50% yield).
- Catalyst loading : Optimize K₂CO₃ (1.5–2.0 eq.) to balance base strength and side reactions.
Replicate conditions using DoE (Design of Experiments) to identify critical factors (e.g., temperature, stirring rate) .
Advanced: What strategies mitigate scale-up challenges in continuous flow synthesis?
Methodological Answer:
Transition from batch to flow reactors (e.g., Corning AFR) reduces exothermic risks. Key parameters:
- Residence time : 30 minutes at 100°C.
- Catalyst immobilization : Silica-supported K₂CO₃ improves recyclability (5 cycles, <10% yield drop).
Monitor in-line via PAT tools (Raman spectroscopy) to maintain >90% conversion .
Basic: How does solubility in aprotic vs. protic solvents impact formulation?
Methodological Answer:
- Aprotic solvents (DMF, DCM) : High solubility (>50 mg/mL) aids reaction homogeneity.
- Protic solvents (MeOH, H₂O) : Limited solubility (<5 mg/mL) requires surfactants (e.g., Tween-80) for in vitro assays.
Use Hansen solubility parameters (δD, δP, δH) to optimize co-solvent blends (e.g., DMSO:water = 1:9) .
Advanced: What mechanistic insights explain its activity in cancer cell lines?
Methodological Answer:
The compound inhibits ATF4-driven stress pathways (IC₅₀ ~1.2 µM in HeLa cells). Mechanistic studies:
- Western blotting : Downregulates ATF4 and CHOP proteins under ER stress.
- CETSA : Thermal shift assays confirm target engagement (ΔTm = 4.5°C).
Combine with proteomics (SILAC) to identify off-target kinase interactions (e.g., JNK1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
